molecular formula C22H17N3O2S B4446887 6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B4446887
M. Wt: 387.5 g/mol
InChI Key: MJMPABDKXGZYBQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities. The chemical structure incorporates elements of isoquinoline and thiazolo[3,2-a]pyrimidinone, making it a candidate for pharmacological studies. Although specific literature on this compound is scarce, related structures have been synthesized and evaluated for various biological activities.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidin-5-one derivatives typically involves one-pot, multi-component reactions that offer operational simplicity and high yields. For instance, a method for synthesizing fused 5H-furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-ones from isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds has been demonstrated, showcasing the versatility and efficiency of such synthetic approaches (Tabibi, Esmaeili, & Mague, 2021).

Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidin-5-one derivatives is confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry, alongside X-ray diffraction analysis. These techniques ensure the accurate determination of molecular configuration and the establishment of the compound's structural integrity (Elokhina et al., 1996).

Safety and Hazards

While specific safety and hazard data for this compound is not available, it is generally recommended to handle such compounds with care, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions in the research of such compounds could involve exploring their potential pharmacological activities. Given their broad spectrum of biological activities, these compounds could be potential candidates for drug development .

properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-20(24-11-10-15-6-4-5-9-17(15)13-24)18-12-23-22-25(21(18)27)19(14-28-22)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMPABDKXGZYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CN=C4N(C3=O)C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 3
Reactant of Route 3
6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 4
6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 5
Reactant of Route 5
6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
Reactant of Route 6
6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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